N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
Description
Properties
IUPAC Name |
N-(3-fluorophenyl)-2-[4-(4-methylphenyl)-3-morpholin-4-ylpyrazol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O2/c1-16-5-7-17(8-6-16)20-14-27(25-22(20)26-9-11-29-12-10-26)15-21(28)24-19-4-2-3-18(23)13-19/h2-8,13-14H,9-12,15H2,1H3,(H,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPUFDXUMRFDCKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN(N=C2N3CCOCC3)CC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Structural Overview and Key Functional Groups
The target compound (C₂₂H₂₃FN₄O₂, molecular weight 394.4 g/mol) consists of three primary subunits:
- Pyrazole ring : A five-membered heterocycle with nitrogen atoms at positions 1 and 2.
- Morpholino group : A six-membered ring containing one oxygen and one nitrogen atom, attached at position 3 of the pyrazole.
- Acetamide linker : Connects the pyrazole to a 3-fluorophenyl group via an amide bond.
The p-tolyl substituent (4-methylphenyl) at position 4 of the pyrazole enhances lipophilicity, while the morpholino group contributes to solubility and hydrogen-bonding capacity.
Synthetic Pathways
Pyrazole Core Formation
The pyrazole ring is synthesized via cyclocondensation of α,β-unsaturated carbonyl compounds with hydrazines. A representative procedure involves:
Reagents :
- 1-(4-Methylphenyl)-3-morpholinoprop-2-en-1-one
- Hydrazine hydrate
Conditions :
Mechanism :
The enone undergoes nucleophilic attack by hydrazine, followed by cyclization and dehydration to form the pyrazole ring. The morpholino group is introduced via prior substitution of the enone precursor.
Alternative Methods for Morpholino Substitution
Method A: Nucleophilic Aromatic Substitution
Reagents :
- 4-(p-Tolyl)-1H-pyrazol-3-ol
- Morpholine
Conditions :
Method B: Direct Alkylation
Reagents :
- 3-Bromo-4-(p-tolyl)-1H-pyrazole
- Morpholine
Conditions :
Optimization and Scalability
Purification and Characterization
Purification :
- Silica gel chromatography (petroleum ether/ethyl acetate, 3:1)
- Recrystallization (dichloromethane/petroleum ether)
Characterization Data :
Challenges and Limitations
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C20H22FN5O
- Molecular Weight : 367.43 g/mol
- CAS Number : 1179462-64-6
The compound features a fluorophenyl group and a morpholino-pyrazole moiety, which contribute to its biological activity. The presence of the fluorine atom enhances the compound's lipophilicity and may improve its binding affinity to biological targets.
N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide has been investigated for various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits cytotoxic effects against several cancer cell lines. For instance, it has shown promising results in inhibiting the growth of ovarian cancer cells (OVCAR-8) and breast cancer cells (MCF7) with percent growth inhibitions exceeding 70% in specific assays .
- Anti-inflammatory Effects : The compound's structure allows it to interact with cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory process. This interaction suggests potential applications in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibited significant cytotoxicity against a range of cancer cell lines, including breast and ovarian cancers. The compound was tested using MTT assays, revealing IC50 values in the low micromolar range, indicating strong anticancer potential .
Case Study 2: Anti-inflammatory Mechanism
Research highlighted in Pharmacology Reports explored the anti-inflammatory properties of this compound through COX inhibition assays. Results indicated that it effectively reduced prostaglandin E2 production in vitro, suggesting a mechanism by which it may alleviate symptoms associated with inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. N-(3-Methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide
- Structural Difference : The 3-fluorophenyl group is replaced with 3-methoxyphenyl.
- Impact: Electron Effects: Methoxy (-OCH₃) is electron-donating, increasing electron density on the phenyl ring, whereas fluorine is electron-withdrawing. This alters electronic interactions with target proteins. Lipophilicity: Fluorine’s hydrophobicity (π-π stacking) vs. methoxy’s polarity (hydrogen bonding) may affect membrane permeability and binding affinity.
2.2. N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide
- Structural Difference : Pyrazole ring replaced with thiazole; p-tolyl substituted with 2-chlorophenyl.
- Impact :
- Heterocycle Properties : Thiazole’s sulfur atom may engage in hydrophobic or van der Waals interactions, unlike pyrazole’s nitrogen, which participates in hydrogen bonding.
- Chlorine vs. Fluorine : Chlorine’s larger size and polarizability could enhance steric hindrance or halogen bonding.
- Solubility : Thiazole’s reduced planarity compared to pyrazole might decrease crystallinity, improving solubility .
2.3. 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide
- Structural Difference: Morpholino-pyrazole replaced with dioxoquinazoline; acetamide linked via ethyl group to 3-fluorophenyl.
- Impact: Pharmacophore: Dioxoquinazoline is a known kinase inhibitor scaffold, suggesting divergent biological targets compared to the morpholino-pyrazole system.
2.4. WHO-Reported Kinase Inhibitor (2-{5-[(7-{3-[ethyl(2-hydroxyethyl)amino]propoxy}quinazolin-4-yl)amino]-1H-pyrazol-3-yl}-N-(3-fluorophenyl)acetamide)
- Structural Difference: Extended quinazoline substituent and ethyl-hydroxyethylamino side chain.
- Impact: Target Specificity: The quinazoline moiety is characteristic of kinase inhibitors (e.g., EGFR inhibitors), suggesting a distinct mechanism compared to the simpler pyrazole-morpholino system. Solubility: The hydroxyethyl group improves aqueous solubility, a critical factor in bioavailability .
Structural and Functional Data Table
| Compound Name | Core Structure | Key Substituents | Biological Target (Inferred) | Key Properties |
|---|---|---|---|---|
| N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide | Pyrazole | 3-Morpholino, 4-p-tolyl, 3-fluorophenyl | Kinase/Enzyme inhibitor | High lipophilicity, metabolic stability |
| N-(3-methoxyphenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide | Pyrazole | 3-Morpholino, 4-p-tolyl, 3-methoxyphenyl | Similar to target compound | Enhanced hydrogen bonding, lower stability |
| N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide | Thiazole | 2-Chlorophenyl, morpholino | Undisclosed | Improved solubility, halogen bonding |
| 2-(2,4-Dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide | Quinazoline | Dioxoquinazoline, 3-fluorophenyl ethyl | Kinase inhibitor | Flexible backbone, kinase specificity |
| WHO kinase inhibitor (quinazoline derivative) | Pyrazole-Quinazoline | Quinazoline, ethyl-hydroxyethylamino | Serine/threonine kinase | High solubility, targeted delivery |
Research Findings and Implications
- Morpholino Group: Consistently present in analogs, this group enhances hydrogen-bond acceptor capacity, critical for target engagement .
- Fluorophenyl vs. Chlorophenyl/Methoxyphenyl : Fluorine’s electronegativity optimizes binding in hydrophobic pockets, while chlorine or methoxy may prioritize different interactions (e.g., halogen bonding or polar contacts) .
- Heterocycle Choice : Pyrazole’s planar structure favors π-π stacking in flat binding sites, whereas thiazole or quinazoline introduces variability in target selectivity .
Biological Activity
N-(3-fluorophenyl)-2-(3-morpholino-4-(p-tolyl)-1H-pyrazol-1-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, supported by relevant data, case studies, and research findings.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse pharmacological properties. The presence of a morpholino group and a fluorophenyl substituent enhances its potential as a therapeutic agent. The structure can be represented as follows:
Research indicates that pyrazole derivatives often exert their biological effects through various mechanisms, including:
- Inhibition of Kinases : Many pyrazole compounds have shown inhibitory activity against key kinases involved in cancer progression, such as BRAF(V600E) and EGFR. This inhibition can lead to reduced tumor growth and proliferation .
- Anti-inflammatory Properties : Certain pyrazole derivatives exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, which can be beneficial in treating chronic inflammatory diseases .
Antitumor Activity
This compound has been evaluated for its antitumor properties. A study demonstrated that similar pyrazole derivatives showed significant cytotoxicity against various cancer cell lines, indicating that this compound may also possess similar effects. The structure-activity relationship (SAR) suggests that modifications on the pyrazole ring can enhance antitumor efficacy .
Antimicrobial Activity
Research has revealed that compounds with similar structures exhibit promising antimicrobial properties. For instance, some pyrazole derivatives have been reported to possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds often range from 0.22 to 0.25 μg/mL against various pathogens .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 7b | 0.22 | Antibacterial |
| 5a | 0.25 | Antifungal |
| 9m | Moderate | Antifungal |
Case Studies
- Antitumor Efficacy : A study evaluating a series of pyrazole derivatives found that certain modifications led to enhanced activity against BRAF(V600E) mutations in melanoma cells, suggesting that this compound could be further explored in targeted cancer therapies .
- Antimicrobial Evaluation : Another investigation into the antimicrobial properties of related compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, supporting the potential use of this class of compounds in treating bacterial infections .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
